3-benzyl-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-benzyl-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound This compound features a unique structure that combines a pyrido[2,1-b][1,3,5]thiadiazine core with benzyl and methylphenyl substituents
Preparation Methods
The synthesis of 3-benzyl-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate benzyl and methylphenyl precursors with a thiadiazine core under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with a pyrido[2,1-b][1,3,5]thiadiazine core or those with similar functional groups. What sets 3-benzyl-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart is its unique combination of substituents and functional groups, which may confer distinct chemical and biological properties. Similar compounds might include derivatives with different substituents on the aromatic rings or variations in the functional groups attached to the core structure.
Properties
Molecular Formula |
C22H21N3OS |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-benzyl-8-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-16-7-5-6-10-18(16)19-11-21(26)25-14-24(13-17-8-3-2-4-9-17)15-27-22(25)20(19)12-23/h2-10,19H,11,13-15H2,1H3 |
InChI Key |
VEJUAMHKPPNSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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